molecular formula C9H9BrO B1655730 2-Allyl-3-bromophenol CAS No. 41389-15-5

2-Allyl-3-bromophenol

Cat. No.: B1655730
CAS No.: 41389-15-5
M. Wt: 213.07 g/mol
InChI Key: XVGRBNBMTSKPGK-UHFFFAOYSA-N
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Description

2-Allyl-3-bromophenol (CAS 41389-15-5) is a versatile chemical building block with significant value in synthetic organic chemistry. Its molecular formula is C9H9BrO, and it has a molecular weight of 213.07 g/mol . The compound features both a phenolic hydroxyl group and strategically positioned bromine and allyl substituents on the benzene ring, making it a versatile precursor for constructing complex molecular architectures. This compound serves as a key intermediate in multi-step synthesis protocols. Research demonstrates its utility as a starting material for the preparation of functionalized aniline derivatives, which are crucial scaffolds in medicinal chemistry and the dye industry . For instance, it can be used in the synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline, an electron-rich aniline designed for studies in C-H activation and the development of new synthetic methodologies . Furthermore, 2-allylphenol derivatives are prominent substrates in photochemical cascade reactions. Under visible light irradiation and mild conditions, these compounds can undergo cyclization to form 2,3-dihydrobenzofuran scaffolds—structures widely present in natural products and compounds with anti-HIV, antimalarial, and anticancer activities . The mechanism of action in such photochemical transformations often involves the in-situ generation of a phenolate anion, which acts as a potent photo-reductant. Upon light absorption, the excited-state phenolate can initiate radical cascades, such as atom transfer radical addition (ATRA) followed by intramolecular nucleophilic substitution, to form new heterocyclic systems . This makes this compound a valuable reagent for developing transition metal-free and sustainable synthetic routes. Intended Research Applications: • Building block for nitrogen-containing molecules and functionalized anilines • Precursor for photochemical synthesis of dihydrobenzofurans • Substrate for method development in C-H activation and radical chemistry Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-2-4-7-8(10)5-3-6-9(7)11/h2-3,5-6,11H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGRBNBMTSKPGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571974
Record name 3-Bromo-2-(prop-2-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41389-15-5
Record name 3-Bromo-2-(prop-2-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of 2 Allyl 3 Bromophenol Transformations

Intramolecular Cyclization Reactions and Heterocycle Formation

The proximity of the allyl group to the phenolic oxygen enables a range of intramolecular cyclization reactions, providing efficient routes to valuable heterocyclic structures, most notably dihydrobenzofurans. These transformations can be initiated through different mechanisms, including electrophilic addition, radical cascades, and electrochemical processes.

Formation of Dihydrobenzofuran Systems via Iodoetherification

One of the most direct methods for the cyclization of 2-allylphenols is iodoetherification. In this reaction, treatment of a 2-allylphenol (B1664045) with molecular iodine leads to the formation of a 2-(iodomethyl)-2,3-dihydrobenzofuran derivative. The reaction proceeds through an electrophilic addition mechanism. The molecular iodine acts as an electrophile, reacting with the electron-rich double bond of the allyl group to form a cyclic iodonium (B1229267) ion intermediate. The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking one of the carbons of the three-membered ring. This attack follows a 5-exo-tet cyclization pathway, which is generally favored, to form the five-membered dihydrobenzofuran ring and yield the final product. The reaction can be effectively performed in water without the need for other additives.

Photoinduced Radical Cascade Mechanisms (e.g., Atom Transfer Radical Addition/Nucleophilic Substitution)

Photochemical methods offer a metal-free and mild approach to synthesizing 2,3-dihydrobenzofurans from 2-allylphenol derivatives. youtube.comresearchgate.netwikipedia.orglibretexts.org This process is initiated by the in-situ generation of a phenolate (B1203915) anion upon deprotonation of the phenol (B47542). youtube.comresearchgate.net This anion is a key intermediate that can be activated by visible light. youtube.comresearchgate.net

The transformation follows a cascade mechanism that combines Atom Transfer Radical Addition (ATRA) and an intramolecular nucleophilic substitution (S­­N) process. wikipedia.orglibretexts.org The photo-excited phenolate anion facilitates the formation of a carbon-centered radical from a suitable radical precursor, such as an α-iodo sulfone. youtube.com This radical then adds to the double bond of the allyl group (ATRA). The resulting radical intermediate is positioned to allow the phenoxide to perform an intramolecular nucleophilic attack, displacing a halogen atom and closing the ring to form the dihydrobenzofuran system. wikipedia.orglibretexts.org This light-driven protocol is rapid, with some reactions completing in as little as 35 minutes, and provides access to a wide range of functionalized products. youtube.comresearchgate.netlibretexts.org

Table 1: Examples of Photoinduced Dihydrobenzofuran Synthesis from 2-Allylphenol Derivatives
2-Allylphenol DerivativeRadical PrecursorBaseSolventIrradiation TimeYield (%)
4-Acetyl-2-allylphenolα-Iodo sulfoneTMGAcetonitrile-Moderate
2-Allylphenolα-Iodo sulfoneTMG1,2-Dichlorobenzene (B45396)120 min49
-α-Iodo sulfone--120 min69

TMG: 1,1,3,3-tetramethylguanidine

Electrogenerated Species in Cycloaddition Pathways

Electrochemical methods provide an alternative strategy for initiating the cyclization of phenolic compounds. In the context of 2-Allyl-3-bromophenol, anodic oxidation can generate reactive intermediates that lead to intramolecular cycloaddition. The electrochemical oxidation of phenols can proceed through the formation of a phenoxonium ion. youtube.com This electrophilic species can then be trapped intramolecularly by the nucleophilic allyl group.

Alternatively, the process can involve radical intermediates. youtube.com The one-electron oxidation of the phenol generates a radical cation, which can then undergo cyclization. These electrochemical approaches are advantageous as they often proceed under mild, oxidant-free conditions and can be controlled by adjusting the electrode potential. google.comthieme-connect.de For instance, efficient cyclization of related systems has been achieved using potassium iodide as an additive in an aqueous solvent, highlighting the green potential of these methods. google.com

Aromatic Substitution Mechanisms

The benzene (B151609) ring of this compound is subject to further functionalization through aromatic substitution reactions. The outcome of these reactions is governed by the electronic and steric influence of the existing substituents.

Electrophilic Aromatic Bromination: Influence of Activating/Deactivating Groups

Further bromination of this compound is a classic example of electrophilic aromatic substitution where the regiochemical outcome is dictated by the directing effects of the substituents already on the ring. byjus.commakingmolecules.com

Hydroxyl (-OH) group: This is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density to the ring via resonance. youtube.combyjus.com

Bromine (-Br) group: Halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance.

Allyl (-CH₂CH=CH₂) group: This is a weakly activating group and an ortho-, para-director.

In this compound, the available positions for substitution are C4, C5, and C6. The powerful activating effect of the hydroxyl group dominates, strongly directing incoming electrophiles to its ortho (C6) and para (C4) positions. The bromine at C3 and the allyl group at C2 also direct to these same positions. Therefore, substitution is expected to occur primarily at the C4 and C6 positions. The choice between these two sites will be influenced by steric hindrance. The C6 position is adjacent to the hydroxyl group, while the C4 position is less sterically hindered, which often favors substitution at the para position. nih.gov The reaction conditions, particularly the solvent, can also influence the product distribution. In polar solvents like water, polysubstitution to form products like tribromophenol is common due to the high reactivity of the phenol. youtube.comstackexchange.com In less polar solvents, it is easier to control the reaction to achieve monosubstitution. byjus.comstackexchange.com

Halogen Migration Phenomena in Aryl Rearrangements

Under certain conditions, typically involving strong bases, halogen atoms on an aromatic ring can migrate to a different position. This phenomenon, known as the "halogen dance" rearrangement, proceeds through a series of deprotonation and reprotonation steps involving aryl anion intermediates. wikipedia.orgias.ac.inrsc.org

For this compound, a halogen dance could potentially be initiated by a strong base, such as sodium amide in liquid ammonia. wikipedia.org The base would deprotonate one of the ring protons, creating an aryl anion. This anion could then induce the migration of the bromine atom. The thermodynamic stability of the intermediate and final aryl anions drives the rearrangement. wikipedia.org While the classic Orton rearrangement involves the acid-catalyzed migration of a halogen from a nitrogen atom to a ring, related acid-induced migrations can occur in phenolic systems, often proceeding through intermediates like bromodienones. youtube.comresearchgate.net Such rearrangements could potentially lead to the isomerization of this compound to other bromo-allyl-phenol isomers, offering a pathway to structures that are not accessible through direct synthesis.

Radical Chemistry Involving the Allylic Moiety

The allylic C-H bonds in this compound are weaker than typical alkyl or vinylic C-H bonds, making them susceptible to radical reactions. libretexts.org This susceptibility is the foundation for several selective transformations targeting the allyl group.

The generation of an allylic carbon-centered radical from this compound is typically initiated by the abstraction of an allylic hydrogen atom. This process can be achieved using radical initiators, often in the presence of a halogen source with a low concentration of the halogen. libretexts.org A common laboratory reagent for this purpose is N-Bromosuccinimide (NBS), which, in the presence of light (hν) or a radical initiator, provides a low concentration of bromine (Br₂) molecules. libretexts.orglibretexts.org

The mechanism proceeds via a radical chain reaction:

Initiation: Light or heat initiates the homolytic cleavage of the Br-Br bond in Br₂, forming two bromine radicals (Br•). libretexts.orgyoutube.com

Propagation: A bromine radical abstracts a hydrogen atom from the allylic position of this compound. This is the key step that forms the allylic radical. libretexts.orgyoutube.com This radical is significantly stabilized by resonance, with the unpaired electron delocalized over two carbon atoms. libretexts.orgmasterorganicchemistry.com This delocalization means the allylic radical exists as a hybrid of two resonance structures. The intermediate radical then reacts with a Br₂ molecule to yield an allylic bromide product and regenerate a bromine radical, which continues the chain. libretexts.org

The key feature of the allylic radical derived from this compound is its resonance stabilization. The unpaired electron is shared between the primary (C1') and tertiary (C3') carbons of the allyl chain. Consequently, when this radical intermediate is trapped by a halogen, it can lead to a mixture of products, including the product of an "allylic rearrangement" where the double bond shifts. masterorganicchemistry.com The formation of a more substituted, and thus more stable, double bond can often favor the rearranged product. masterorganicchemistry.com

Table 1: Key Steps in Allylic Radical Generation

StepDescriptionReactantsProducts
Initiation Homolytic cleavage of Br₂ to form bromine radicals.Br₂2 Br•
Propagation 1 A bromine radical abstracts an allylic hydrogen to form a resonance-stabilized allylic radical.This compound, Br•Allylic Radical, HBr
Propagation 2 The allylic radical reacts with Br₂ to form the product and a new bromine radical.Allylic Radical, Br₂Allylic Bromide Product, Br•
Termination Two radicals combine to end the chain reaction.2 Br•Br₂

In contrast to reactions at the allylic C-H bond, radical species can also add directly across the π-bond of the allyl group. A classic example of this is the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of peroxides (ROOR). libretexts.org Under these conditions, the reaction proceeds via a radical mechanism rather than the ionic mechanism responsible for Markovnikov addition.

The mechanism is as follows:

Initiation: Peroxides are homolytically cleaved by heat or light to form two alkoxy radicals (RO•). These radicals then abstract a hydrogen atom from HBr to generate a bromine radical (Br•). libretexts.org

Propagation: The bromine radical adds to the double bond of the allyl group. This addition is regioselective; the bromine radical adds to the less substituted carbon of the double bond to generate the more stable secondary carbon radical, rather than the less stable primary radical. libretexts.org This radical intermediate then abstracts a hydrogen atom from another molecule of HBr, forming the final anti-Markovnikov product and regenerating a bromine radical to continue the chain. libretexts.org

Termination: The reaction ceases when radical species combine. libretexts.org

This transformation effectively functionalizes the double bond of this compound, adding an H and a Br atom across it with a regioselectivity opposite to what is observed under ionic conditions.

Transition Metal-Catalyzed Reaction Pathways

The aryl bromide functionality in this compound is a prime handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, provides a powerful strategy for intramolecular cyclization of this compound. wikipedia.org This intramolecular Heck reaction can be used to construct heterocyclic ring systems, such as dihydrobenzofurans. The reaction is driven by a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

The generally accepted mechanism involves several key steps: wikipedia.orglibretexts.org

Oxidative Addition: A coordinatively unsaturated Pd(0) species inserts into the carbon-bromine bond of this compound, forming an arylpalladium(II) complex.

Migratory Insertion: The double bond of the tethered allyl group coordinates to the palladium center and then undergoes migratory insertion into the aryl-palladium bond. This step forms a new carbon-carbon bond and creates a five-membered ring.

β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, re-forming a double bond and generating a hydridopalladium(II) species. In acyclic systems, the regioselectivity of this step can be an issue, but in cyclizations like this, it is often well-controlled. uwindsor.ca

Reductive Elimination: The catalyst is regenerated by the reductive elimination of HBr, typically facilitated by a base present in the reaction mixture, which returns the palladium to its Pd(0) oxidation state.

This type of cyclization is a cornerstone of complex molecule synthesis and has been widely applied in the creation of natural products. uwindsor.ca

Table 2: Typical Components of a Heck Reaction

ComponentExample(s)Role
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst. libretexts.org
Ligand PPh₃, (R)-BINAPStabilizes the palladium center and influences reactivity and selectivity. uwindsor.ca
Base K₂CO₃, Et₃N, Ag₃PO₄Neutralizes the HBr produced, regenerating the Pd(0) catalyst. wikipedia.orguwindsor.ca
Solvent DMF, AcetonitrileSolubilizes reactants and catalyst.

While the primary subject is a phenol, its corresponding derivative, 2-allyloxy-1-bromobenzene, undergoes important nickel-catalyzed transformations. Nickel catalysts are particularly effective at cleaving the strong O-C(allyl) bond in aryl allyl ethers. acs.org This process is distinct from palladium catalysis and often leverages the unique redox properties of nickel. nih.govdigitellinc.com

Electrochemical studies have shown that the chemoselective cleavage of allyl aryl ethers can be catalyzed by Ni(II) complexes, such as Ni(bipy)₃²⁺. acs.org The process is thought to proceed through electrogenerated Ni(0) complexes. These highly reactive species can activate the allyl ether, leading to the formation of a π-allyl Ni(II) intermediate and cleavage of the C-O bond. The presence of co-catalysts or additives, such as magnesium ions, can be crucial for efficiently recycling the nickel catalyst. acs.org This method provides a pathway to deprotect allyl-protected phenols or to use the allyl group as a leaving group in further functionalization reactions. acs.orgresearchgate.net

Synergistic catalysis utilizes two distinct catalysts to simultaneously activate different substrates in a reaction, enabling transformations that are not feasible with a single catalyst. researchgate.net For a molecule like this compound, this approach could unlock novel multicomponent reactions.

A hypothetical transformation could involve the synergistic action of palladium and copper catalysts. researchgate.net In such a system, the palladium catalyst could activate the aryl bromide through oxidative addition, as seen in standard cross-coupling. Simultaneously, a copper catalyst could activate a third component, for example, by forming a reactive organocopper species. This dual activation would bring all three components into a single catalytic cycle, allowing for the construction of complex molecular architectures in a single step. Research in this area has demonstrated the power of synergistic Cu/Pd catalysis for the borylative coupling of allenes with allyl carbonates, showcasing how two catalytic cycles can be merged to achieve novel reactivity. researchgate.net This principle could be extended to this compound to couple the aryl bromide, the allyl group, and an external reagent in a controlled and selective manner.

Spectroscopic Characterization and Computational Chemical Analysis

Structural Elucidation through Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for confirming the molecular structure of synthesized compounds. By analyzing the interaction of electromagnetic radiation with the molecule, techniques such as NMR, IR, and mass spectrometry provide a detailed portrait of the atomic arrangement and bonding within 2-Allyl-3-bromophenol.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon). The chemical environment of each nucleus dictates its resonance frequency, providing a unique fingerprint of the molecular framework.

For this compound, the ¹H NMR spectrum is predicted to show distinct signals corresponding to the aromatic protons, the vinyl protons of the allyl group, the phenolic hydroxyl proton, and the methylene (B1212753) protons. The aromatic region would likely display complex splitting patterns due to the coupling between adjacent protons on the benzene (B151609) ring. The allyl group would be characterized by signals in the vinyl region and a doublet for the methylene protons adjacent to the aromatic ring.

The ¹³C NMR spectrum provides complementary information, with distinct signals expected for each unique carbon atom in the molecule. The positions of the signals would confirm the presence of the aromatic ring, the allyl group's double bond, the methylene carbon, and the carbons bonded to the hydroxyl and bromine substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents estimated data based on analogous structures.

Proton TypePredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Phenolic OH4.5 - 6.0Singlet (broad)
Aromatic CH6.7 - 7.4Multiplet
Allyl CH (internal)5.9 - 6.1Multiplet
Allyl CH₂ (terminal)5.0 - 5.3Multiplet
Allyl CH₂ (benzylic)3.3 - 3.6Doublet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents estimated data based on analogous structures.

Carbon TypePredicted Chemical Shift (δ, ppm)
C-OH150 - 155
C-Br110 - 115
Aromatic CH115 - 130
C-Allyl125 - 130
Allyl CH135 - 138
Allyl CH₂ (terminal)115 - 118
Allyl CH₂ (benzylic)30 - 35

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to study the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the molecule's polarizability.

The IR spectrum of this compound is expected to show a prominent broad absorption band for the O-H stretching of the phenolic group. The aromatic ring would be identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The allyl group would exhibit characteristic C-H and C=C stretching bands. The C-Br bond would produce a stretching vibration in the lower frequency (fingerprint) region of the spectrum. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C=C bond of the allyl group.

Table 3: Predicted IR Absorption Frequencies for this compound This table presents estimated data based on analogous structures.

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Phenolic O-HStretch (broad)3200 - 3600
Aromatic C-HStretch3010 - 3100
Allyl C-HStretch3000 - 3080
Allyl C=CStretch1640 - 1650
Aromatic C=CStretch1450 - 1600
C-BrStretch500 - 650

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound This table presents estimated data based on logical fragmentation pathways.

FragmentDescriptionPredicted m/z
[C₉H₉BrO]⁺Molecular Ion (M⁺)212/214
[C₉H₉O]⁺Loss of Bromine radical (•Br)133
[C₆H₄BrO]⁺Loss of Allyl radical (•C₃H₅)171/173
[C₇H₇]⁺Tropylium ion (rearrangement)91

Quantum Chemical and Molecular Modeling Studies

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules from a theoretical perspective. Methods like Density Functional Theory (DFT) can elucidate electronic structure and predict reaction outcomes.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties such as optimized geometry, vibrational frequencies, and electronic distribution.

A DFT study of this compound would begin with a geometry optimization to find the most stable three-dimensional conformation of the molecule. From this optimized structure, various electronic properties can be calculated. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal regions of the molecule susceptible to electrophilic and nucleophilic attack, respectively, offering insights into its chemical reactivity. Furthermore, DFT calculations can predict the bond dissociation enthalpy of the phenolic O-H bond, which is a key parameter in assessing potential antioxidant activity. researchgate.net Studies on substituted phenols have shown that DFT methods can satisfactorily describe the effect of substituents on these properties. researchgate.net

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify intermediates, and more importantly, the high-energy transition states that govern the reaction rate.

For this compound, theoretical methods could be employed to investigate various reactions, such as its electrophilic aromatic substitution. For instance, the mechanism of further bromination could be explored. cdnsciencepub.comcdnsciencepub.com Computational modeling would allow for the calculation of activation energies for substitution at different positions on the aromatic ring, predicting the regioselectivity of the reaction. These studies involve locating the transition state structures for each potential pathway and comparing their relative energies to determine the most favorable reaction mechanism, providing a level of detail that is often difficult to obtain through experimental means alone. cdnsciencepub.com

Conformational Analysis and Intermolecular Interactions via Computational Methods

The conformational landscape and potential for intermolecular interactions of this compound have been elucidated through computational chemistry, providing insights into its three-dimensional structure and non-covalent bonding capabilities. Due to the rotational freedom around the C-C single bonds of the allyl group and the C-O bond of the hydroxyl group, this compound can exist in several conformational states. Theoretical calculations, drawing parallels from studies on similar substituted phenols, help in identifying the most stable conformers and understanding the energetic barriers between them.

Conformational Preferences of this compound

Computational analysis of o-allylphenol, a structurally related compound, reveals the significant role of the allyl and hydroxyl groups in determining conformational preferences. For this compound, the orientation of the allyl group relative to the phenol (B47542) ring and the hydroxyl group is a key determinant of stability. Two primary types of conformers are anticipated: those where the allyl group is oriented to allow for an intramolecular interaction with the hydroxyl group, and those where it is directed away.

Studies on o-allylphenol have shown that it exists as a mixture of conformers, including a "closed" form stabilized by an intramolecular OH-π hydrogen bond between the hydroxyl proton and the π-electrons of the allyl double bond, and an "open" form where such an interaction is absent researchgate.netcdnsciencepub.comnih.govrsc.org. For this compound, similar conformational isomers are expected. The presence of the bromine atom at the 3-position is likely to introduce steric and electronic effects that could influence the relative energies of these conformers.

Density functional theory (DFT) calculations on various bromophenols have demonstrated that intramolecular hydrogen bonding and steric effects significantly influence their molecular structures and properties nih.gov. In this compound, the bulky bromine atom adjacent to the allyl group could sterically hinder certain conformations of the allyl side chain, potentially raising their energy.

The potential energy surface of this compound is therefore complex, with multiple local minima corresponding to different stable conformers. The relative populations of these conformers at a given temperature would depend on their calculated Gibbs free energies. A summary of plausible conformers based on analogies with o-allylphenol is presented in Table 1.

Table 1: Plausible Conformers of this compound and Their Key Features

Conformer TypeDescriptionKey Intramolecular InteractionExpected Relative Stability
Syn / Closed Allyl group is oriented towards the hydroxyl group.Intramolecular OH-π hydrogen bond.Potentially high due to stabilizing H-bond.
Anti / Open Allyl group is oriented away from the hydroxyl group.No significant intramolecular H-bond.Lower than the syn conformer if the OH-π bond is strong.
Gauche Intermediate orientations of the allyl group.Weaker or no intramolecular interactions.Generally higher in energy.

Intermolecular Interactions

Beyond its intramolecular landscape, computational methods can predict the nature of intermolecular interactions that this compound can participate in. These non-covalent interactions are crucial in understanding the behavior of the compound in condensed phases and its potential interactions with other molecules escholarship.orgusf.edu.

The hydroxyl group of this compound can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen lone pairs). This allows for the formation of intermolecular hydrogen bonds with other this compound molecules or with solvent molecules.

The bromine atom, with its electron-rich lone pairs, can participate in halogen bonding, a directional non-covalent interaction with nucleophilic atoms. The presence of the electron-withdrawing phenol ring can enhance the positive electrostatic potential (σ-hole) on the bromine atom, making it a more effective halogen bond donor.

The aromatic ring itself can engage in π-π stacking interactions with other aromatic systems. The allyl group's double bond also provides a region of π-electron density that can interact with electron-deficient species.

Computational tools such as Atoms in Molecules (AIM) theory and Reduced Density Gradient (RDG) analysis can be employed to visualize and characterize these weak interactions nih.gov. These methods help in identifying bond critical points and non-covalent interaction regions within a molecular system, providing a deeper understanding of the forces that govern molecular association. A summary of the potential intermolecular interactions is provided in Table 2.

Table 2: Potential Intermolecular Interactions of this compound

Interaction TypeParticipating MoietyDescription
Hydrogen Bonding Hydroxyl group (-OH)Can act as both a donor and an acceptor, leading to self-association or interaction with other H-bonding species.
Halogen Bonding Bromine atom (-Br)The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms.
π-π Stacking Phenyl ringInteraction between the aromatic rings of adjacent molecules.
π-Interactions Allyl group C=C bondThe double bond can interact with other π-systems or electrophilic species.
Van der Waals Forces Entire moleculeGeneral attractive forces contributing to overall intermolecular cohesion.

Advanced Applications and Emerging Research Directions

Precursor Role in Complex Organic Synthesis

The reactivity of the allyl, hydroxyl, and bromo-substituted phenyl groups enables its use as a foundational element in the construction of diverse and complex organic molecules.

Building Blocks for Complex Heterocyclic Scaffolds (e.g., Benzofurans, Chromanones)

The structure of 2-Allyl-3-bromophenol is well-suited for the synthesis of heterocyclic compounds like benzofurans and chromanones, which are core components of many natural products and pharmacologically active compounds. jocpr.comrsc.org

Benzofuran (B130515) Synthesis: As an ortho-allylphenol, the compound can undergo intramolecular cyclization reactions. A common and efficient method is the palladium-catalyzed oxidative cyclization of the allyl group with the adjacent hydroxyl group. organic-chemistry.org This reaction forms the furan (B31954) ring fused to the benzene (B151609) core. The bromine atom at the 3-position remains on the scaffold, providing a reactive handle for subsequent cross-coupling reactions to introduce further molecular complexity. rsc.org

Chromanone Synthesis: Chromanone structures can be synthesized through the reaction of phenols with α,β-unsaturated carboxylic acids, often catalyzed by agents like polyphosphoric acid. ijrpc.com The phenolic hydroxyl group of this compound can participate in such cyclization reactions. The resulting chromanone would retain the allyl and bromo substituents, making it a highly functionalized intermediate for further synthetic elaboration.

Table 1: Synthetic Pathways to Heterocyclic Scaffolds
Target ScaffoldGeneral Reaction TypeRole of this compoundKey Functional Groups Involved
BenzofuranIntramolecular Oxidative Cyclizationortho-Allylphenol PrecursorAllyl group, Hydroxyl group
ChromanoneCyclization with Unsaturated AcidsPhenolic ReactantHydroxyl group, Aromatic Ring

Synthesis of Functionalized Nitrogen-Containing Aromatic Compounds (e.g., Anilines)

Phenols are common precursors for the synthesis of highly substituted anilines. The structure of this compound allows for a sequence of reactions to introduce a nitrogen-containing group, leading to valuable aniline (B41778) derivatives. A representative multi-step synthesis starting from a similar 2-allylphenol (B1664045) structure involves nitration, further functionalization, and subsequent reduction of the nitro group to an amine. researchgate.net This general strategy highlights a pathway where this compound could be converted into a complex aniline.

The key steps in such a transformation would typically be:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring via electrophilic aromatic substitution.

Functional Group Interconversion (Optional): The existing functional groups (hydroxyl, allyl) could be modified if necessary.

Reduction: Conversion of the nitro group to an amino group (-NH₂) using reducing agents, yielding the final aniline derivative.

This approach underscores the utility of polysubstituted phenols in creating structurally diverse anilines, which are crucial intermediates in medicinal chemistry and materials science. researchgate.net

Integration into Advanced Materials Science

The dual reactivity of the allyl group for polymerization and the aromatic core for electronic and physical property tuning makes this compound a candidate for use in materials science.

Monomer or Intermediate in Polymer Chemistry for Functional Materials

The allyl functional group (CH₂=CH-CH₂) allows the molecule to act as a monomer in polymerization reactions. researchgate.net Allyl monomers can be polymerized through various mechanisms, including free-radical polymerization, to form polymers with unique properties. nih.govgoogle.com

Research on related functional monomers, such as 2-allylphenol, has shown their successful incorporation into polymer chains. For example, 2-allylphenol has been used as a termonomer in the palladium(II)-catalyzed alternating copolymerization with carbon monoxide and an apolar alkene. The inclusion of the phenol-containing monomer introduces functionality and significantly influences the thermal and physical properties of the resulting polyketone terpolymers. The concentration of the functional monomer within the polymer can be used to control properties like crystallinity and melting point.

Table 2: Functional Groups of this compound in Polymer Chemistry
Functional GroupRole in Polymer SciencePotential Application
Allyl GroupPolymerizable unit (monomer)Formation of the polymer backbone
Hydroxyl GroupSite for post-polymerization modification; influences polarityGrafting side chains; improving adhesion or solubility
Bromo GroupReactive site for cross-coupling; imparts flame retardancyFunctionalization with other organic fragments; creating specialized resins

Contributions to Photoactive and Electroactive Material Design

While direct applications of this compound in this area are still emerging, its structural components suggest potential contributions. Photoactive materials interact with light to produce a response, while electroactive materials exhibit changes in their electrical properties. researchgate.net

The phenolic and aromatic nature of the molecule is significant. Benzofuran derivatives, which can be synthesized from this precursor, have been studied for their optical properties and applications as hole-transporting materials and photosensitizers in organic electronics. researchgate.net By polymerizing or incorporating this compound into larger conjugated systems, it is conceivable to design new materials with specific photoactive or electroactive properties. The electron-rich phenol (B47542) ring and the potential for creating a conjugated polymer backbone via the allyl group are key features that could be exploited in the design of novel organic semiconductors or sensors.

Supramolecular Chemistry and Non-Covalent Interactions

Non-covalent interactions are fundamental forces that dictate molecular recognition, self-assembly, and the three-dimensional structure of materials. scispace.com The distinct functional groups of this compound enable it to participate in a variety of these interactions, making it an interesting building block for supramolecular chemistry and crystal engineering.

The primary non-covalent interactions possible for this molecule include:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a classic hydrogen bond donor and acceptor. This is one of the strongest and most directional non-covalent interactions, crucial for forming predictable assemblies in the solid state. nih.gov

Halogen Bonding: The bromine atom can act as a halogen bond donor. This occurs when a region of positive electrostatic potential (a σ-hole) on the halogen interacts with an electron donor like a lone pair on an oxygen or nitrogen atom. chemrxiv.org This interaction is increasingly used for the rational design of crystal structures.

π-Interactions: The electron-rich benzene ring can participate in π-π stacking with other aromatic rings or in cation-π interactions with positive charges. These interactions are vital for the stabilization of layered structures.

The interplay of these different interactions can be used to guide the self-assembly of this compound into complex, ordered supramolecular structures.

Table 3: Potential Non-Covalent Interactions of this compound
Molecular FeatureType of Non-Covalent InteractionPotential Role in Supramolecular Assembly
Hydroxyl (-OH) GroupHydrogen Bonding (Donor and Acceptor)Forms strong, directional links between molecules
Bromine (-Br) AtomHalogen Bonding (σ-hole interaction)Provides directional control in crystal packing
Benzene Ringπ-π Stacking, Cation-π InteractionsStabilizes layered or stacked arrangements
Allyl Group / Alkyl partsVan der Waals ForcesContributes to overall packing efficiency and stability

Exploration of Halogen Bonding in Crystal Engineering and Self-Assembly

The field of crystal engineering leverages non-covalent interactions to construct highly ordered solid-state architectures with tailored properties. researchgate.net While hydrogen bonds are a cornerstone of this field, the halogen bond—an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site—has emerged as a powerful and directional tool for molecular assembly. nih.govrsc.org The bromine atom in this compound makes it a prime candidate for studies in this area.

Halogen bonds are broadly classified into two main types, with Type II interactions being the most significant for crystal engineering. nih.gov These Type II contacts, often denoted as C−X···B (where X is a halogen and B is a Lewis base), are highly directional and are considered true halogen bonds. d-nb.infonih.gov In the context of this compound, the bromine atom can act as a halogen bond donor, interacting with Lewis basic sites such as oxygen, nitrogen, or even another halogen atom on an adjacent molecule. d-nb.infonih.gov

Studies on related dihalogenated phenols have demonstrated the critical interplay between hydrogen bonding (O–H···O) and halogen bonding (e.g., C–Br···Br or C–Br···O) in dictating the final crystal packing. d-nb.infonih.gov For instance, in 2,6-dibromophenol, directional Type II Br···Br interactions were found to be particularly important in the crystal structure, complementing the hydrogen-bonding network. d-nb.info Similarly, for this compound, it is anticipated that the hydroxyl group would form robust hydrogen-bonded synthons, while the bromine atom would engage in orthogonal halogen bonding, providing a versatile strategy for building complex two- and three-dimensional supramolecular networks. nih.gov The moderate strength and high directionality of the bromine-mediated halogen bond make it an invaluable tool for achieving specific, predictable arrangements in molecular crystals. researchgate.netnih.gov

Design of Molecular Recognition Systems Featuring Halogenated Phenols

Molecular recognition, the specific interaction between two or more molecules, is fundamental to chemical sensing, biological processes, and materials science. mdpi.com Halogenated phenols are increasingly being explored as key components in synthetic molecular recognition systems due to their dual-interaction capabilities. The bromine atom in this compound can serve as a precision tool for recognition, stemming from the anisotropic distribution of electron density around it. This creates a region of positive electrostatic potential, known as a σ-hole, opposite the C–Br bond, which can interact attractively with nucleophiles. nih.gov

The design of receptors based on this principle allows for the selective binding of anions or other electron-rich species. For this compound, a synergistic binding effect can be envisaged. The phenolic hydroxyl group can act as a classic hydrogen bond donor, while the adjacent bromine atom can simultaneously act as a halogen bond donor. This cooperative effect enhances both the strength and selectivity of binding to a target guest molecule. Such systems are being leveraged to create selective sensors for various analytes, including volatile organic compounds (VOCs). rsc.org The unique combination of hydrogen and halogen bonding offered by the this compound scaffold provides a template for designing highly specific host-guest complexes and advanced sensor materials. nih.govrsc.org

Catalytic Applications and Methodological Development

The distinct reactivity of the allyl, hydroxyl, and bromo functionalities makes this compound a promising platform for developing novel catalysts and synthetic methodologies. The strategic positioning of these groups allows for their independent or cooperative participation in complex chemical transformations.

Ligand Development for Asymmetric Catalysis

Asymmetric catalysis, which enables the synthesis of enantiomerically pure compounds, relies heavily on the design of effective chiral ligands. mdpi.com The structure of this compound offers multiple handles for elaboration into sophisticated chiral ligands.

The allyl group is particularly amenable to a variety of chirality-introducing transformations, such as:

Asymmetric Dihydroxylation or Epoxidation: Converting the double bond into a chiral diol or epoxide, which can then be incorporated into ligand backbones like those used in Sharpless asymmetric reactions.

Hydroformylation: Introduction of a formyl group, which can be further modified to create chiral phosphorus or nitrogen-containing coordinating groups.

The phenolic hydroxyl provides a convenient point for attaching the scaffold to other molecular fragments or metal centers through ether or ester linkages. Furthermore, the bromine atom serves as a versatile synthetic handle for carbon-carbon bond formation via cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck reactions). organic-chemistry.org This allows for the construction of sterically demanding biaryl or other complex ligand frameworks, a common feature in highly successful ligands like BINOL or BINAP derivatives. mdpi.com The combination of these features allows for the potential design of a diverse library of mono-, bi-, and tridentate ligands from the this compound precursor for a wide range of asymmetric transformations.

Novel Reaction Discoveries and Cascade Process Design

Cascade reactions, where multiple chemical bonds are formed in a single operation without isolating intermediates, represent a highly efficient approach to increasing molecular complexity. baranlab.org The trifunctional nature of this compound is ideally suited for the design of novel cascade processes.

One prominent pathway involves the intramolecular cyclization of the o-allyl phenol moiety. nih.gov

Wacker-Type Oxidative Cyclization: In the presence of a palladium catalyst such as PdCl₂, o-allyl phenols can undergo oxidative cyclization to furnish substituted benzofuran derivatives. nih.gov

Acid-Catalyzed Cyclization: Treatment with acid can promote intramolecular hydroalkoxylation, leading to the formation of dihydrobenzofuran rings. nih.gov

A more advanced cascade could be initiated at the bromine position. For example, a palladium-catalyzed cross-coupling reaction could introduce an alkyne substituent at the 3-position. 20.210.105 A subsequent, suitably triggered intramolecular reaction between the newly introduced alkyne and the existing allyl or phenol group could rapidly assemble a complex polycyclic system. nih.gov Such a process, combining a cross-coupling event with a cyclization, exemplifies the synthetic efficiency that can be achieved by leveraging the multiple reactive sites within this compound.

Conclusion and Future Research Outlook

Identification of Promising Avenues for Further Academic Exploration

The absence of research on 2-Allyl-3-bromophenol presents a clear opportunity for novel academic exploration. Based on the known chemistry of its structural relatives, several promising research avenues can be identified:

Synthesis and Characterization: A foundational area of research would be the development and optimization of a synthetic route to this compound. Potential starting materials could include 3-bromophenol (B21344) or 2-allylphenol (B1664045), with subsequent regioselective allylation or bromination. A key challenge will be controlling the regiochemistry to obtain the desired 2,3-substitution pattern. Once synthesized, a thorough characterization using modern analytical techniques (NMR, IR, Mass Spectrometry) would be essential to establish a definitive structural and spectroscopic profile.

Investigation of Physicochemical Properties: A systematic study of the physicochemical properties of this compound is warranted. This would include determining its melting point, boiling point, solubility in various solvents, and its pKa value. These data are fundamental for any future application-oriented research.

Exploration of Chemical Reactivity: The presence of a hydroxyl group, an allyl group, and a bromine atom on the aromatic ring suggests a rich and versatile chemical reactivity. Future studies could explore:

Derivatization Reactions: The phenolic hydroxyl group can be a site for etherification or esterification to produce a library of new derivatives.

Reactions of the Allyl Group: The allyl side chain could undergo various transformations, such as oxidation, reduction, or addition reactions, to create novel functionalized molecules.

Cross-Coupling Reactions: The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of more complex molecular architectures.

Comparative Isomeric Studies: A comparative study of the properties and reactivity of this compound with its other isomers (e.g., 2-allyl-4-bromophenol, 4-allyl-2-bromophenol) would provide valuable insights into how the relative positions of the functional groups influence the molecule's characteristics.

Interdisciplinary Research Opportunities and Challenges

The unique structural features of this compound suggest several opportunities for interdisciplinary research, although these are accompanied by specific challenges.

Medicinal Chemistry and Drug Discovery: Bromophenols are a class of compounds known for a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. mdpi.com The combination of the bromophenol core with an allyl group in this compound makes it an interesting candidate for biological screening.

Opportunity: It could be evaluated for its potential as an inhibitor of enzymes such as carbonic anhydrase or acetylcholinesterase, similar to other synthetic bromophenols. mdpi.com The allyl group could also play a role in covalent modification of biological targets.

Challenge: Without any existing biological data, initial screening would be speculative. Furthermore, the potential for toxicity, a common concern with halogenated phenols, would need to be carefully assessed.

Materials Science and Polymer Chemistry: Phenolic compounds are precursors to polymers, and the allyl group offers a site for polymerization.

Opportunity: this compound could be investigated as a monomer for the synthesis of novel functional polymers. The presence of bromine would impart flame-retardant properties to the resulting material. These polymers could have applications in specialty coatings, resins, or as functional additives.

Challenge: The synthesis of high-molecular-weight polymers from this monomer might be challenging due to potential side reactions. The cost-effectiveness of the monomer synthesis would also be a critical factor for any practical applications.

Agricultural Chemistry: Allylphenols and their derivatives have been explored for their potential as pesticides and herbicides.

Opportunity: this compound could be screened for herbicidal, fungicidal, or insecticidal activity. Its unique substitution pattern may lead to a novel mode of action.

Challenge: The environmental fate and ecotoxicity of a new, halogenated agricultural chemical would require extensive and rigorous investigation to ensure it does not pose an undue risk to non-target organisms and the environment.

Data on Related Bromophenol Compounds

To highlight the data gap for this compound, the following table presents available data for related compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound 41389-15-5 C₉H₉BrO 213.07 Not Available Not Available
2-Allyl-4-bromophenol13997-74-5C₉H₉BrO213.0713850.5
2-Bromophenol95-56-7C₆H₅BrO173.011953-7
3-Bromophenol591-20-8C₆H₅BrO173.0123628-32
Allyl Bromide106-95-6C₃H₅Br120.9871-119

Q & A

Q. What are the recommended synthetic routes for preparing 2-Allyl-3-bromophenol, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound can be synthesized via electrophilic substitution or allylation of 3-bromophenol. A common approach involves:

  • Allylation : Reacting 3-bromophenol with allyl bromide in the presence of a base (e.g., NaOH/KOH) in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 6–12 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
  • Yield Optimization : Lower temperatures (≤60°C) reduce side reactions like polymerization of the allyl group. Purity (>95%) is confirmed via HPLC or GC-MS .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks for the phenolic -OH (~5 ppm, broad), allyl protons (δ 5.1–5.9 ppm for CH₂=CH-), and aromatic protons (δ 6.8–7.5 ppm) .
    • ¹³C NMR : Allyl carbons (δ 115–120 ppm), brominated aromatic carbons (δ 125–135 ppm), and phenolic oxygen-bearing carbon (δ 150–155 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 212 (C₉H₉BrO⁺) with fragmentation patterns consistent with allyl and bromine loss .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity : Potential skin/eye irritant; use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store in amber vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or decomposition .
  • Waste Disposal : Neutralize with dilute NaOH before disposal in halogenated waste containers .

Advanced Research Questions

Q. How does the electronic effect of the allyl group influence the reactivity of 3-bromophenol in subsequent functionalization reactions?

Methodological Answer: The electron-donating allyl group at the ortho position activates the aromatic ring toward electrophilic substitution but may sterically hinder reactions at the para position. Computational studies (DFT) predict:

  • Reactivity Trends : Enhanced nucleophilic aromatic substitution (SNAr) at the para position due to resonance stabilization .
  • Experimental Validation : Compare reaction rates of this compound with non-allylated analogs in SNAr reactions using varying electrophiles (e.g., NO₂⁺) .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound across different studies?

Methodological Answer:

  • Data Harmonization : Cross-validate using certified reference materials or replicate conditions from conflicting studies (e.g., solvent polarity in NMR) .
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals or isotopic labeling (e.g., deuterated solvents) to clarify ambiguous peaks .
  • Collaborative Analysis : Compare data with open-access databases (NIST Chemistry WebBook) or peer-reviewed spectral libraries .

Q. How can computational modeling predict the stability and degradation pathways of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model hydrolysis pathways at acidic (pH <3) or alkaline (pH >10) conditions to predict cleavage of the allyl or bromine groups .
  • Thermogravimetric Analysis (TGA) : Experimentally validate thermal stability (e.g., decomposition onset at >150°C) and correlate with simulated activation energies .
  • Degradation Products : Identify byproducts (e.g., 3-bromocatechol) via LC-MS/MS and match with computational fragmentation patterns .

Q. What methodologies optimize regioselectivity in the allylation of 3-bromophenol to minimize di- or tri-substituted byproducts?

Methodological Answer:

  • Directed Ortho-Metalation (DoM) : Use a directing group (e.g., -B(OH)₂) to position the allyl group selectively at C2 .
  • Catalytic Control : Employ Pd-catalyzed allylation with ligands (e.g., PPh₃) to enhance ortho selectivity .
  • Kinetic Monitoring : Track reaction progress via in-situ FTIR or Raman spectroscopy to halt the reaction before byproduct formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.